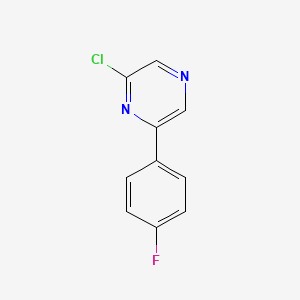

2-Chloro-6-(4-fluorophenyl)pyrazine

Description

Overview of Pyrazine (B50134) Heterocycles in Contemporary Chemical Research

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. nih.govmdpi.com This structural motif is a cornerstone in the development of a wide array of biologically active molecules and functional materials. nih.govmdpi.comresearchgate.netdoaj.org The pyrazine ring is a key scaffold found in numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov Its presence in several clinically approved drugs underscores its importance in medicinal chemistry. nih.gov The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, contribute to its versatile reactivity and ability to participate in various chemical transformations. youtube.com

Significance of Halogenation in Modulating Pyrazine Reactivity and Properties

The introduction of halogen atoms onto the pyrazine core, a process known as halogenation, is a powerful strategy for modulating the molecule's physicochemical and biological properties. Halogens, such as chlorine and fluorine, are highly electronegative and can significantly alter the electron distribution within the pyrazine ring. This modification can influence the molecule's reactivity in several ways. For instance, the presence of a halogen can activate the ring towards nucleophilic substitution reactions, a common method for further functionalization. youtube.com Furthermore, halogenation can impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a crucial tool in drug design and materials science. nih.gov

Structural Context of 2-Chloro-6-(4-fluorophenyl)pyrazine within Substituted Pyrazines

2-Chloro-6-(4-fluorophenyl)pyrazine is a disubstituted pyrazine derivative. Its structure features a pyrazine ring with a chlorine atom at the 2-position and a 4-fluorophenyl group at the 6-position. The chlorine atom, an electron-withdrawing group, further enhances the electron-deficient character of the pyrazine ring. The 4-fluorophenyl substituent introduces an additional aromatic system and a fluorine atom, which is known for its ability to form strong bonds and influence molecular conformation. The specific arrangement of these substituents creates a unique electronic and steric environment that dictates the compound's chemical behavior and potential applications.

| Property | Value |

| CAS Number | 1273550-42-7 |

| Molecular Formula | C10H6ClFN2 |

| Molecular Weight | 208.62 g/mol |

| SMILES | C1=CC(=CC=C1C2=CN=C(C=N2)Cl)F |

An interactive data table with key properties of 2-Chloro-6-(4-fluorophenyl)pyrazine. chemscene.comkeyorganics.net

Research Landscape and Academic Relevance of 2-Chloro-6-(4-fluorophenyl)pyrazine and Analogues

The academic and industrial interest in 2-Chloro-6-(4-fluorophenyl)pyrazine and its analogues stems from their potential as building blocks in the synthesis of more complex molecules with desirable properties. The presence of two distinct halogen atoms and a phenyl group provides multiple sites for chemical modification, allowing for the creation of a diverse library of compounds. Research in this area often focuses on exploring the utility of these compounds as intermediates in the development of novel pharmaceuticals and functional materials. For instance, analogues of this compound are investigated for their potential as kinase inhibitors and for their applications in the development of treatments for various diseases. frontiersin.orgfrontiersin.org The study of such substituted pyrazines contributes to a deeper understanding of structure-activity relationships and the fundamental principles of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(4-fluorophenyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-6-13-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCFEOIGFLYWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273550-42-7 | |

| Record name | 2-chloro-6-(4-fluorophenyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 2 Chloro 6 4 Fluorophenyl Pyrazine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic attack and generally resistant to electrophilic substitution. The presence of a chlorine atom further enhances this electron deficiency, making the carbon atom to which it is attached a prime target for nucleophilic displacement.

Nucleophilic Displacement of Chlorine Substituents

The chlorine atom at the 2-position of 2-chloro-6-(4-fluorophenyl)pyrazine is readily displaced by a variety of nucleophiles. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for the diversification of this scaffold.

Common nucleophiles employed in the displacement of the chloro group include amines, alcohols, and thiols. For instance, the reaction with primary and secondary amines leads to the formation of the corresponding 2-amino-6-(4-fluorophenyl)pyrazine derivatives. These amination reactions are often carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. While traditional methods may require harsh reaction conditions, modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer milder and more efficient routes to these C-N bond formations.

| Nucleophile | Product | Reaction Conditions | Reference |

| Aniline | 2-Anilino-6-(4-fluorophenyl)pyrazine | Pd catalyst, base, solvent, heat | General SNAr or Buchwald-Hartwig conditions |

| Morpholine | 2-Morpholino-6-(4-fluorophenyl)pyrazine | Base, solvent, heat | General SNAr conditions |

| Sodium Methoxide | 2-Methoxy-6-(4-fluorophenyl)pyrazine | Methanol, heat | General SNAr conditions |

Functionalization at Unsubstituted Pyrazine Positions

Direct functionalization of the unsubstituted C-H bonds of the pyrazine ring in 2-chloro-6-(4-fluorophenyl)pyrazine is challenging due to the ring's electron-deficient nature. Electrophilic aromatic substitution reactions are generally difficult to achieve unless highly activating groups are present on the ring, which is not the case here.

However, modern C-H activation methodologies can potentially offer pathways to functionalize these positions. While specific examples for 2-chloro-6-(4-fluorophenyl)pyrazine are not extensively documented in readily available literature, related pyrazine systems have been functionalized through transition-metal-catalyzed C-H activation/cross-coupling reactions. These reactions would typically involve the use of a directing group to achieve regioselectivity at the C-3 or C-5 positions.

Impact of the 4-Fluorophenyl Group on Ring Reactivity

The 4-fluorophenyl group at the 6-position of the pyrazine ring exerts a significant electronic influence on the reactivity of the entire molecule. The fluorine atom is an electron-withdrawing group via induction, which further deactivates the pyrazine ring towards electrophilic attack. Conversely, it enhances the ring's susceptibility to nucleophilic attack.

This electron-withdrawing effect of the 4-fluorophenyl group makes the chlorine atom at the 2-position a better leaving group in nucleophilic aromatic substitution reactions, thereby facilitating its displacement. The presence of this group can also influence the regioselectivity of reactions on the pyrazine ring, should conditions for functionalization of the unsubstituted positions be established.

Cross-Coupling Reactivity of Halogenated Positions

The chloro-substituent on the pyrazine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental in the construction of more complex molecules with potential applications in materials science and medicinal chemistry.

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 2-(4-Fluorophenyl)-6-phenylpyrazine |

| Thiophene-2-boronic acid | PdCl2(dppf) | K3PO4 | Dioxane/Water | 2-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrazine |

Heck Reaction: The Heck reaction involves the coupling of the chloro-pyrazine with an alkene to form a substituted pyrazine. This reaction is catalyzed by a palladium complex and requires a base. For example, the reaction of 2-chloro-6-(4-fluorophenyl)pyrazine with styrene would be expected to yield 2-(4-fluorophenyl)-6-styrylpyrazine. Typical catalysts include Pd(OAc)2 with a phosphine ligand, and bases such as triethylamine are commonly used.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the chloro-pyrazine and a terminal alkyne. The reaction is co-catalyzed by palladium and copper complexes and requires a base. The coupling of 2-chloro-6-(4-fluorophenyl)pyrazine with phenylacetylene would produce 2-(4-fluorophenyl)-6-(phenylethynyl)pyrazine. Common catalyst systems include Pd(PPh3)2Cl2 and CuI in the presence of an amine base like triethylamine.

Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Buchwald-Hartwig Amination: As mentioned in section 3.1.1, the Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of 2-chloro-6-(4-fluorophenyl)pyrazine with a wide range of primary and secondary amines under relatively mild conditions. The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the reaction and depends on the specific amine being used.

| Amine | Catalyst/Ligand | Base | Solvent | Product |

| Aniline | Pd2(dba)3 / XPhos | K3PO4 | Toluene | 2-Anilino-6-(4-fluorophenyl)pyrazine |

| Pyrrolidine | Pd(OAc)2 / BINAP | NaOtBu | Dioxane | 2-(4-Fluorophenyl)-6-(pyrrolidin-1-yl)pyrazine |

Carbon-Oxygen Bond Formation: The formation of C-O bonds from 2-chloro-6-(4-fluorophenyl)pyrazine can be achieved through reactions such as the Ullmann condensation or palladium-catalyzed etherification (a variation of the Buchwald-Hartwig reaction). The Ullmann condensation typically requires a copper catalyst and high temperatures for the coupling with phenols or alcohols. Palladium-catalyzed methods offer a milder alternative, using a palladium catalyst and a suitable ligand to couple the chloro-pyrazine with alcohols or phenols to form the corresponding ethers.

| Alcohol/Phenol | Catalyst | Base | Solvent | Product |

| Phenol | CuI | K2CO3 | DMF | 2-(4-Fluorophenyl)-6-phenoxypyrazine |

| Benzyl alcohol | Pd(OAc)2 / DavePhos | Cs2CO3 | Toluene | 2-(Benzyloxy)-6-(4-fluorophenyl)pyrazine |

Oxidation and Reduction Pathways

The oxidation and reduction of 2-Chloro-6-(4-fluorophenyl)pyrazine can occur at either the pyrazine ring or its substituents, leading to a range of functionalized derivatives.

The oxidation of 2-Chloro-6-(4-fluorophenyl)pyrazine can selectively target the nitrogen atoms of the pyrazine ring, leading to the formation of N-oxides. This transformation is a common reaction for N-heterocyclic compounds and can significantly alter the electronic properties and reactivity of the molecule. The introduction of an N-oxide group can facilitate subsequent nucleophilic substitution reactions at the carbon atoms of the pyrazine ring.

The reaction is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxidation is influenced by the electronic effects of the substituents on the pyrazine ring.

| Oxidizing Agent | Potential Product | Comments |

| Hydrogen Peroxide/Acetic Acid | 2-Chloro-6-(4-fluorophenyl)pyrazine-1-oxide or 4-oxide | The position of oxidation depends on the directing effects of the substituents. |

| m-CPBA | 2-Chloro-6-(4-fluorophenyl)pyrazine-1-oxide or 4-oxide | A common and effective reagent for N-oxidation of heterocycles. |

The pyrazine ring of 2-Chloro-6-(4-fluorophenyl)pyrazine can be reduced under various conditions to yield dihydropyrazine (B8608421) or piperazine derivatives. The extent of reduction depends on the reducing agent and the reaction conditions.

Electrochemical reduction of pyrazines in an alkaline medium can lead to the formation of 1,4-dihydropyrazines, which are often unstable and can isomerize to more stable 1,2- or 1,6-dihydropyrazines cdnsciencepub.com.

Catalytic hydrogenation is another effective method for the reduction of the pyrazine ring. The choice of catalyst and reaction conditions can influence the final product. For example, the catalytic reduction of α-azidoketones can lead to the formation of pyrazines, which are subsequently reduced to dihydropyrazines and can be further reduced to piperazines upon air oxidation of the intermediate tandfonline.com. The reduction of pyrazines by usual chemical reagents generally leads to hexahydro derivatives, i.e., to piperazines cdnsciencepub.com.

| Reduction Method | Product | Comments |

| Electrochemical Reduction | Dihydropyrazine derivatives | Can form unstable 1,4-dihydropyrazines that isomerize. cdnsciencepub.com |

| Catalytic Hydrogenation | Piperazine derivative | Can lead to complete saturation of the pyrazine ring. |

Cycloaddition and Rearrangement Reactions

The pyrazine scaffold of 2-Chloro-6-(4-fluorophenyl)pyrazine can potentially undergo cycloaddition and rearrangement reactions, leading to the formation of more complex heterocyclic systems.

While specific examples for 2-Chloro-6-(4-fluorophenyl)pyrazine are not extensively documented, ring expansion reactions are known for other N-heterocyclic systems. These reactions often involve the generation of a reactive intermediate, such as a carbene or nitrene, which can then insert into a bond of the heterocyclic ring, leading to an expanded ring system. Such transformations can provide access to novel seven-membered heterocyclic scaffolds.

The photochemical behavior of pyrazine and its derivatives has been a subject of interest. Upon irradiation with UV light, pyrazines can undergo various transformations, including isomerization and ring cleavage. For 2-Chloro-6-(4-fluorophenyl)pyrazine, photochemical excitation could potentially lead to the cleavage of the carbon-chlorine bond, generating a pyrazinyl radical. This reactive intermediate could then participate in a variety of subsequent reactions. Additionally, photochemical studies on other heterocyclic carboxylic acids have shown that decarboxylation and subsequent complex ring-opening reactions can occur mdpi.com.

Chemoselective Reaction Design

The presence of multiple reactive sites in 2-Chloro-6-(4-fluorophenyl)pyrazine—the chloro substituent, the pyrazine ring, and the fluorophenyl group—allows for the design of chemoselective reactions. By carefully choosing reagents and reaction conditions, it is possible to selectively modify one part of the molecule while leaving the others intact.

A key area of chemoselective reaction design for this compound involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The chloro substituent on the pyrazine ring can be selectively replaced with various organic groups. The reactivity of the C-Cl bond in these reactions is influenced by the electronic nature of the pyrazine ring and the nature of the catalyst and coupling partner. The order of reactivity for halogens in such couplings is generally I > Br > Cl, making the activation of the C-Cl bond more challenging but achievable with appropriate catalytic systems nih.gov.

| Reaction Type | Reagents | Potential Product | Comments |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-6-(4-fluorophenyl)pyrazine | Allows for the introduction of a new aryl group at the 2-position. |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base | 2-Amino-6-(4-fluorophenyl)pyrazine | Enables the formation of a C-N bond at the 2-position. |

Mechanism-Oriented Reaction Studies

Mechanistic investigations into the reactivity of 2-Chloro-6-(4-fluorophenyl)pyrazine and related compounds have primarily focused on two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a fundamental pathway for the transformation of 2-Chloro-6-(4-fluorophenyl)pyrazine. The electron-deficient nature of the pyrazine ring significantly facilitates this type of reaction. The reaction proceeds through a two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the chlorine atom. This attack is favored because the carbon is rendered electrophilic by the adjacent nitrogen atom and the chlorine substituent. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring and is particularly stabilized by the nitrogen atoms.

Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion (Cl-), which is a good leaving group.

The rate of the SNAr reaction is influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the pyrazine ring. The presence of the electron-withdrawing 4-fluorophenyl group at the 6-position is expected to further enhance the electrophilicity of the pyrazine ring, thereby increasing the rate of nucleophilic attack.

| Nucleophile | Reagent | Solvent | Product |

|---|---|---|---|

| Amine | R-NH2 | DMF | 2-(Alkyl/Arylamino)-6-(4-fluorophenyl)pyrazine |

| Alkoxide | R-ONa | ROH | 2-Alkoxy-6-(4-fluorophenyl)pyrazine |

| Thiolate | R-SNa | THF | 2-(Alkyl/Arylthio)-6-(4-fluorophenyl)pyrazine |

Palladium-Catalyzed Cross-Coupling Reactions

2-Chloro-6-(4-fluorophenyl)pyrazine is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The most common examples include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrazine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The catalytic cycle for the Suzuki-Miyaura coupling is well-established and involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-Chloro-6-(4-fluorophenyl)pyrazine to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁹F) for Structural Confirmation

One-dimensional (1D) NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, serves as the foundation for the structural confirmation of "2-Chloro-6-(4-fluorophenyl)pyrazine". Each technique offers unique insights into the molecular framework.

¹H NMR: The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For "2-Chloro-6-(4-fluorophenyl)pyrazine," the spectrum is expected to show distinct signals for the protons on the pyrazine (B50134) ring and the fluorophenyl group. The protons on the pyrazine ring, being in an electron-deficient aromatic system, would appear at a lower field (higher ppm). The protons on the 4-fluorophenyl group would exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of "2-Chloro-6-(4-fluorophenyl)pyrazine" would display signals for each carbon atom in the molecule. The carbon atoms of the pyrazine ring will be influenced by the electronegative nitrogen atoms and the chlorine substituent, while the carbons of the fluorophenyl ring will show the effect of the fluorine atom, including characteristic carbon-fluorine coupling constants (J-coupling).

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for confirming the structure. This technique is highly sensitive to the local environment of the fluorine atom. A single signal would be expected for the fluorine atom in the 4-fluorophenyl group, and its chemical shift would be indicative of its electronic environment.

Table 1: Hypothetical ¹H NMR Data for 2-Chloro-6-(4-fluorophenyl)pyrazine (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.65 | s | - | H-3 (Pyrazine) |

| 8.52 | s | - | H-5 (Pyrazine) |

| 8.05 - 7.98 | m | - | H-2', H-6' (Fluorophenyl) |

| 7.25 - 7.18 | m | - | H-3', H-5' (Fluorophenyl) |

Table 2: Hypothetical ¹³C NMR Data for 2-Chloro-6-(4-fluorophenyl)pyrazine (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 164.5 (d, ¹JCF ≈ 250 Hz) | C-4' (Fluorophenyl) |

| 152.1 | C-6 (Pyrazine) |

| 149.8 | C-2 (Pyrazine) |

| 144.3 | C-5 (Pyrazine) |

| 142.8 | C-3 (Pyrazine) |

| 132.7 (d, ²JCF ≈ 22 Hz) | C-1' (Fluorophenyl) |

| 129.5 (d, ³JCF ≈ 8 Hz) | C-2', C-6' (Fluorophenyl) |

| 116.2 (d, ⁴JCF ≈ 3 Hz) | C-3', C-5' (Fluorophenyl) |

Table 3: Hypothetical ¹⁹F NMR Data for 2-Chloro-6-(4-fluorophenyl)pyrazine (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| -112.5 | F (on Fluorophenyl ring) |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "2-Chloro-6-(4-fluorophenyl)pyrazine," COSY would be used to confirm the connectivity of the protons on the fluorophenyl ring, showing correlations between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C). This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for establishing the connectivity between the pyrazine and fluorophenyl rings by observing correlations between the pyrazine protons and the carbons of the fluorophenyl ring, and vice versa.

In Situ NMR for Reaction Monitoring and Intermediate Detection

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions. By recording NMR spectra directly from the reaction mixture at various time points, it is possible to track the consumption of reactants, the formation of products, and the appearance and disappearance of any reaction intermediates. This technique could be employed to study the synthesis of "2-Chloro-6-(4-fluorophenyl)pyrazine," providing valuable mechanistic insights and helping to optimize reaction conditions for improved yield and purity.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These techniques are complementary to NMR and are used to confirm the presence of specific bonds and structural motifs.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For "2-Chloro-6-(4-fluorophenyl)pyrazine," the FT-IR spectrum would be expected to show characteristic absorption bands for the C-Cl, C-F, C=N, and C=C bonds, as well as aromatic C-H stretching and bending vibrations.

Raman Spectroscopy for Molecular Vibrations and Structure-Property Relationships

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information about molecular vibrations that are often complementary to those observed in FT-IR. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of "2-Chloro-6-(4-fluorophenyl)pyrazine" would provide further confirmation of the pyrazine and fluorophenyl ring structures and the C-Cl bond.

Table 4: Hypothetical FT-IR and Raman Data for 2-Chloro-6-(4-fluorophenyl)pyrazine

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3100-3000 | Aromatic C-H Stretch | FT-IR, Raman |

| 1600-1580 | Aromatic C=C Stretch (Pyrazine) | FT-IR, Raman |

| 1510-1480 | Aromatic C=C Stretch (Fluorophenyl) | FT-IR, Raman |

| 1450-1400 | C=N Stretch (Pyrazine) | FT-IR, Raman |

| 1250-1200 | C-F Stretch | FT-IR |

| 1100-1000 | Aromatic C-H in-plane bend | FT-IR |

| 850-750 | C-Cl Stretch | FT-IR, Raman |

| 850-800 | Aromatic C-H out-of-plane bend | FT-IR |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This methodology is critical for determining the molecular weight and elemental composition of a compound, as well as providing valuable insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. The theoretical exact mass of 2-Chloro-6-(4-fluorophenyl)pyrazine has been calculated to provide a benchmark for experimental verification.

Table 1: Theoretical Exact Mass of 2-Chloro-6-(4-fluorophenyl)pyrazine

| Molecular Formula | Isotope | Theoretical Mass (Da) |

|---|---|---|

| C₁₀H₆ClFN₂ | ¹²C₁₀¹H₆³⁵Cl¹⁹F¹⁴N₂ | 208.0207 |

Note: The presence of the chlorine isotope ³⁷Cl results in a characteristic M+2 peak in the mass spectrum.

While specific experimental fragmentation data for 2-Chloro-6-(4-fluorophenyl)pyrazine is not publicly available, a predictive analysis based on the known fragmentation patterns of analogous halogenated aromatic and heteroaromatic compounds can be postulated. The fragmentation process in mass spectrometry is governed by the relative stability of the resulting ions.

Upon ionization, the molecular ion ([M]⁺˙) of 2-Chloro-6-(4-fluorophenyl)pyrazine would likely undergo a series of fragmentation events. The most probable initial fragmentations would involve the loss of the chlorine atom or cleavage of the bond between the pyrazine and fluorophenyl rings.

Table 2: Predicted Fragmentation Pattern for 2-Chloro-6-(4-fluorophenyl)pyrazine

| Proposed Fragment Ion | Structure | m/z (for ³⁵Cl) |

|---|---|---|

| [M-Cl]⁺ | [C₁₀H₆FN₂]⁺ | 173.0515 |

| [M-C₆H₄F]⁺ | [C₄H₂ClN₂]⁺ | 112.9880 |

| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95.0348 |

Note: These predicted fragmentation patterns are based on general principles of mass spectrometry and would require experimental verification.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 2-Chloro-6-(4-fluorophenyl)pyrazine has not been reported in publicly accessible databases, the expected structural parameters can be inferred from crystallographic studies of similar substituted pyrazines.

It is anticipated that the pyrazine ring would be essentially planar. The dihedral angle between the pyrazine and the 4-fluorophenyl rings would be a key structural feature, influencing the degree of electronic conjugation between the two aromatic systems. Intermolecular interactions in the solid state, such as π-π stacking or halogen bonding, would also be of significant interest and could be revealed by X-ray diffraction analysis.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For 2-Chloro-6-(4-fluorophenyl)pyrazine, the UV-Vis spectrum is expected to exhibit absorptions characteristic of π → π* and n → π* transitions.

Due to the absence of published experimental UV-Vis data for this specific compound, a comparative analysis with related pyrazine derivatives is necessary. The presence of the aromatic pyrazine and 4-fluorophenyl rings, connected by a single bond, suggests that the electronic spectrum will be influenced by the degree of conjugation between these two systems. The absorption maxima (λmax) would provide insight into the energy of these electronic transitions.

Table 3: Expected UV-Vis Absorption Maxima for 2-Chloro-6-(4-fluorophenyl)pyrazine

| Type of Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 250 - 350 |

Note: These are estimated ranges based on the electronic properties of similar aromatic and heteroaromatic compounds. The exact λmax values and molar absorptivities would need to be determined experimentally.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

No specific DFT calculation results for 2-Chloro-6-(4-fluorophenyl)pyrazine were found. This type of analysis provides deep insights into the molecule's structural and electronic properties.

Geometry Optimization and Conformational Analysis

Data on the optimized molecular structure, bond lengths, bond angles, and dihedral angles for 2-Chloro-6-(4-fluorophenyl)pyrazine from DFT calculations are not available.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting energy gap, have not been documented. This analysis is crucial for understanding the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

MEP maps illustrating the electron density and charge distribution of 2-Chloro-6-(4-fluorophenyl)pyrazine are not available. These maps are used to predict sites for electrophilic and nucleophilic attack.

Vibrational Frequency Calculations and Spectral Assignment Support

Calculated vibrational frequencies and their corresponding assignments to support experimental FT-IR and Raman spectra have not been published for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

There is no available NBO analysis data detailing the intramolecular and intermolecular interactions, charge transfer, and hyperconjugative interactions within the molecule.

Molecular Dynamics (MD) Simulations

No studies detailing MD simulations for 2-Chloro-6-(4-fluorophenyl)pyrazine were found. Such simulations would provide insights into the dynamic behavior of the molecule over time and its interaction with other molecules.

Conformational Dynamics and Stability

A computational analysis of 2-Chloro-6-(4-fluorophenyl)pyrazine would involve identifying its most stable three-dimensional structures, or conformers. This is typically achieved by rotating the single bond connecting the pyrazine (B50134) and fluorophenyl rings and calculating the potential energy at each incremental angle. The results would reveal the lowest energy (most stable) conformation and the energy barriers for transitioning between different conformations. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Interaction Mechanisms (e.g., ligand-protein docking, solvent effects)

To understand its potential biological activity, molecular docking simulations would be performed. This involves computationally placing the 2-Chloro-6-(4-fluorophenyl)pyrazine molecule into the active site of a target protein to predict its binding orientation and affinity. Such studies could identify key interactions, like hydrogen bonds or pi-stacking, that stabilize the ligand-protein complex.

Prediction of Chemical Reactivity Parameters

Density Functional Theory (DFT) is a common method for predicting a molecule's reactivity.

Chemical Potential and Electrophilicity Index

From the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), key reactivity descriptors can be calculated. The chemical potential (μ) indicates the tendency of a molecule to lose or gain electrons, while the global electrophilicity index (ω) quantifies its ability to act as an electrophile. For 2-Chloro-6-(4-fluorophenyl)pyrazine, these values would predict its general reactivity in chemical reactions.

Fukui Functions for Site Selectivity

Fukui functions are used to identify the most reactive atoms within a molecule. By calculating these local reactivity descriptors, one could predict which atoms in 2-Chloro-6-(4-fluorophenyl)pyrazine are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a detailed map of the molecule's reactive sites.

Spectroscopic Property Prediction (NMR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule. For 2-Chloro-6-(4-fluorophenyl)pyrazine, its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts could be calculated and compared to experimental data to confirm its structure. Similarly, Time-Dependent DFT (TD-DFT) calculations could predict the molecule's UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Studies on Non-Linear Optical (NLO) Properties

The potential of 2-Chloro-6-(4-fluorophenyl)pyrazine for use in optical devices could be assessed by calculating its non-linear optical (NLO) properties. This involves computing the first-order hyperpolarizability (β), a measure of the molecule's ability to generate second-harmonic light. These calculations would help to understand how the combination of the chloro, fluoro, and pyrazine groups influences the NLO response.

Research Applications in Chemical Science

Building Blocks and Intermediates in Complex Organic Synthesis

The pyrazine (B50134) nucleus and its derivatives are fundamental components in the synthesis of a wide array of more complex molecules. nih.govresearchgate.net The strategic placement of a chlorine atom and a fluorophenyl group on the pyrazine ring of 2-Chloro-6-(4-fluorophenyl)pyrazine provides distinct reactive sites, rendering it a valuable building block for creating intricate molecular architectures. nih.govnih.gov

The utility of similar chlorinated pyrazines as intermediates is well-documented. For example, 2-chloropyrazine (B57796) has been shown to be an ideal substrate for nickel-catalyzed Kumada-Corriu cross-coupling reactions. nih.gov This highlights the potential of the chloro-substituent on 2-Chloro-6-(4-fluorophenyl)pyrazine to undergo analogous transformations, enabling the synthesis of a broad range of trisubstituted pyrazine derivatives.

Scaffold Design for Advanced Materials Development

The inherent electronic properties and rigid structure of the pyrazine ring make 2-Chloro-6-(4-fluorophenyl)pyrazine an attractive scaffold for the development of advanced materials with tailored functionalities. researchgate.net

Organic Electronics and Optoelectronic Applications

Pyrazine-based compounds are being explored for their potential in organic electronics due to their electron-deficient nature, which can facilitate electron transport. Triazine, a related nitrogen-containing heterocycle, is recognized as an excellent building block for designing organic materials for solar cells due to its high electron affinity and thermal stability. mdpi.com The electronic properties of pyrazine are similar, and the presence of the electron-withdrawing chloro and fluorophenyl groups in 2-Chloro-6-(4-fluorophenyl)pyrazine can further enhance its electron-accepting capabilities. This makes it a candidate for use as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to modify the structure through the reactive chlorine atom allows for fine-tuning of its electronic and photophysical properties to meet the specific requirements of these applications.

Precursors for Polymer and Composite Materials

The bifunctional nature of 2-Chloro-6-(4-fluorophenyl)pyrazine, with its reactive chloro group and the potential for functionalization on the phenyl ring, makes it a suitable monomer or precursor for the synthesis of novel polymers and composite materials. The formate (B1220265) anion has been successfully used as a building block in creating three-dimensional coordination polymers with pyrazine. rsc.org Similarly, 2-Chloro-6-(4-fluorophenyl)pyrazine can be polymerized through reactions involving the chloro-substituent, leading to the formation of polymers with a pyrazine-containing backbone. These polymers may exhibit interesting thermal, mechanical, and electronic properties, making them potentially useful in a variety of applications, from high-performance plastics to functional coatings.

Ligand Design in Catalysis

The nitrogen atoms in the pyrazine ring of 2-Chloro-6-(4-fluorophenyl)pyrazine possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. nih.govscispace.comrsc.org This property is central to its application in the design of novel catalysts.

Coordination Chemistry and Metal Complex Formation

Pyrazine and its derivatives are well-known for their ability to form coordination complexes with a variety of transition metals. nih.govscispace.comrsc.org They can act as monodentate or bidentate ligands, bridging metal centers to form coordination polymers. mdpi.commdpi.com The specific coordination mode depends on the metal ion, the other ligands present, and the reaction conditions. The 2-Chloro-6-(4-fluorophenyl)pyrazine molecule can coordinate to a metal center through one or both of its nitrogen atoms. The electronic properties of the chloro and fluorophenyl substituents can influence the electron density on the nitrogen atoms, thereby affecting the strength and nature of the metal-ligand bond. The synthesis and characterization of such metal complexes are crucial steps in developing new catalysts. For instance, new coordination compounds of Mn(II), Fe(III), Co(II), and Ni(II) with a pyrazine derivative have been synthesized and characterized. nih.gov

Influence of Pyrazine Moieties on Catalytic Activity and Selectivity

The pyrazine moiety within a ligand can significantly impact the catalytic activity and selectivity of the resulting metal complex. The steric and electronic environment around the metal center, which is dictated by the coordinated ligands, plays a critical role in determining the outcome of a catalytic reaction. The rigid structure of the pyrazine ring can impose specific geometries on the metal complex, influencing the accessibility of the catalytic site to substrates.

Chemical Probes for Mechanistic Investigations (e.g., in vitro molecular target interactions)

While specific studies detailing the use of 2-Chloro-6-(4-fluorophenyl)pyrazine as a chemical probe are not extensively documented in publicly available literature, the broader class of pyrazine derivatives has been investigated for their interactions with biological targets. The pyrazine ring system is a key component in a variety of biologically active molecules, and its derivatives are known to interact with various proteins. lifechemicals.comnih.gov

The unique electronic properties of the pyrazine ring, combined with the specific substitutions of a chlorine atom and a 4-fluorophenyl group, make 2-Chloro-6-(4-fluorophenyl)pyrazine an interesting candidate for probing molecular interactions. The electron-withdrawing nature of the chlorine atom and the pyrazine nitrogens can influence the molecule's ability to participate in hydrogen bonding and other polar interactions within a protein's binding site. mdpi.com The 4-fluorophenyl group adds a lipophilic region to the molecule, which can engage in hydrophobic and π-stacking interactions.

In the context of drug discovery and chemical biology, compounds with similar structures have been used to probe the active sites of enzymes and receptors. For instance, various pyrazine derivatives have been synthesized and evaluated as inhibitors of protein kinases and other enzymes implicated in disease. mdpi.comzu.edu.eg The design of such probes often relies on structure-based drug design, where the pyrazine core acts as a scaffold for orienting functional groups to achieve specific interactions with the target protein. nih.gov

Table 1: Potential Molecular Interactions of 2-Chloro-6-(4-fluorophenyl)pyrazine as a Chemical Probe

| Interaction Type | Potential Contribution of Structural Moieties |

| Hydrogen Bonding | The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. |

| Halogen Bonding | The chlorine atom can participate in halogen bonding with electron-rich atoms in a protein binding site. |

| π-π Stacking | The pyrazine and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues. |

| Hydrophobic Interactions | The fluorophenyl group provides a hydrophobic surface that can interact with nonpolar regions of a protein. |

| Dipole-Dipole Interactions | The polarized C-Cl and C-F bonds can contribute to dipole-dipole interactions. |

This table is based on the general principles of molecular interactions and the known properties of the constituent functional groups.

Design and Synthesis of Pyrazine-Based Agrochemical Precursors

The pyrazine scaffold is a well-established platform in the development of agrochemicals, particularly herbicides and insecticides. The structural features of 2-Chloro-6-(4-fluorophenyl)pyrazine make it a plausible precursor for the synthesis of novel agrochemical candidates.

Herbicidal Compound Design Principles

Numerous pyrazine derivatives have been patented and studied for their herbicidal properties. researchgate.netgoogle.com The design of these herbicides often involves the strategic placement of substituents on the pyrazine ring to optimize their biological activity and selectivity. The presence of a halogen, such as the chlorine atom in 2-Chloro-6-(4-fluorophenyl)pyrazine, is a common feature in many active herbicidal molecules. This halogen can influence the compound's binding to its target site in the plant, as well as its metabolic stability.

The 4-fluorophenyl group is another key feature. The introduction of fluorine into agrochemical candidates is a widely used strategy to enhance their efficacy, metabolic stability, and lipophilicity, which can improve their uptake and translocation within the plant. nih.gov The specific substitution pattern on the phenyl ring is crucial for activity.

The general approach to designing pyrazine-based herbicides often involves creating a library of analogs with variations in the substituents on the pyrazine and phenyl rings. These analogs are then screened for their ability to inhibit specific plant processes, such as photosynthesis or amino acid biosynthesis. For example, some pyrazine derivatives have been shown to inhibit photosystem II, a key component of the photosynthetic electron transport chain. researchgate.net

Insecticidal Compound Design Principles

The pyrazine core is also found in some insecticidal compounds. The design principles for pyrazine-based insecticides often focus on targeting the insect's nervous system. For instance, some insecticides act as modulators of insect-specific receptors, such as the ryanodine (B192298) receptor, which is involved in calcium regulation in muscle cells. nih.gov

The structure of 2-Chloro-6-(4-fluorophenyl)pyrazine, with its combination of a halogenated pyrazine and a fluorinated phenyl group, aligns with the structural motifs found in some modern insecticides. The chlorine atom can be crucial for binding to the target protein, while the fluorophenyl group can enhance the compound's penetration through the insect's cuticle and its metabolic resistance.

Structure-activity relationship (SAR) studies of related heterocyclic insecticides have shown that the nature and position of substituents on the aromatic rings are critical for insecticidal potency and spectrum of activity. nih.gov Therefore, 2-Chloro-6-(4-fluorophenyl)pyrazine could serve as a valuable starting material for the synthesis of a library of analogs to be tested for insecticidal activity against a range of pest species.

Contributions to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology that aims to create collections of structurally diverse small molecules. These libraries can then be screened for novel biological activities. Heterocyclic compounds, including pyrazines, are important building blocks in DOS due to their rigid scaffolds and the ability to introduce a wide range of functional groups. researchgate.netnih.gov

The compound 2-Chloro-6-(4-fluorophenyl)pyrazine is a well-suited starting material for DOS. The presence of two distinct reactive sites—the chloro substituent and the pyrazine ring itself—allows for a variety of chemical transformations. The chlorine atom can be readily displaced by a range of nucleophiles in substitution reactions, allowing for the introduction of diverse functional groups. Furthermore, the pyrazine ring can undergo various modifications, such as N-oxidation or further substitution reactions. youtube.com

The synthetic utility of halogenated pyrazines in building complex molecular architectures is well-established. For example, cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to attach a wide array of substituents to the pyrazine core at the position of the chlorine atom. This enables the rapid generation of a large number of analogs with diverse chemical properties.

Table 2: Potential Reactions for Diversification of 2-Chloro-6-(4-fluorophenyl)pyrazine in DOS

| Reaction Type | Reagents and Conditions (General) | Potential for Diversity |

| Nucleophilic Aromatic Substitution | Amines, alcohols, thiols, etc. | Introduction of a wide range of N-, O-, and S-linked functional groups. |

| Suzuki Coupling | Boronic acids, palladium catalyst, base | Formation of new C-C bonds, allowing for the attachment of various aryl and alkyl groups. |

| Buchwald-Hartwig Amination | Amines, palladium catalyst, base | Formation of C-N bonds, introducing diverse amine functionalities. |

| Sonogashira Coupling | Terminal alkynes, palladium/copper catalyst, base | Formation of C-C triple bonds, leading to alkynyl-substituted pyrazines. |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Modification of the electronic properties of the pyrazine ring and introduction of a new reactive site. |

This table provides a general overview of potential synthetic transformations and is not an exhaustive list.

By systematically applying these and other chemical reactions to 2-Chloro-6-(4-fluorophenyl)pyrazine, chemists can generate a library of novel compounds with a high degree of structural diversity. The screening of such a library could lead to the discovery of new molecules with valuable biological activities in areas such as medicine and agriculture.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on 2-Chloro-6-(4-fluorophenyl)pyrazine will likely focus on developing novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Current synthetic strategies for similar heterocyclic compounds, such as triazine derivatives, often rely on multi-step processes that may lack economic and environmental sustainability mdpi.comresearchgate.net.

Researchers are expected to explore innovative catalytic systems and reaction media to streamline the synthesis of 2-Chloro-6-(4-fluorophenyl)pyrazine. This could involve the use of earth-abundant metal catalysts, photocatalysis, or enzymatic transformations to enhance the efficiency and selectivity of key bond-forming reactions. Furthermore, the principles of green chemistry, such as atom economy and the use of safer solvents, will be integral to the design of next-generation synthetic pathways. The development of one-pot or continuous flow processes could also offer significant advantages in terms of scalability and process safety.

Exploration of Unprecedented Chemical Transformations

The reactivity of the pyrazine (B50134) core, coupled with the electronic effects of the chloro and fluorophenyl substituents, provides a rich landscape for exploring unprecedented chemical transformations of 2-Chloro-6-(4-fluorophenyl)pyrazine. Future investigations will likely delve into novel functionalization strategies to create a diverse library of derivatives with unique properties.

Key areas of exploration may include:

Cross-coupling reactions: Expanding the scope of palladium, copper, or nickel-catalyzed cross-coupling reactions at the chloro position to introduce a wide array of substituents.

C-H activation: Direct functionalization of the pyrazine ring through C-H activation would offer a more atom-economical approach to creating complex molecules.

Photoredox catalysis: Utilizing visible light-mediated catalysis to enable novel and previously inaccessible transformations.

Ring transformations: Investigating reactions that modify the pyrazine core itself, leading to the synthesis of novel heterocyclic scaffolds.

These explorations will not only expand the chemical space around 2-Chloro-6-(4-fluorophenyl)pyrazine but also provide fundamental insights into the reactivity of substituted pyrazine systems.

Advanced Computational Modeling for Predictive Chemistry

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For 2-Chloro-6-(4-fluorophenyl)pyrazine, advanced computational methods will play a crucial role in predicting its reactivity, electronic structure, and potential biological activity.

Future research will likely employ a range of computational techniques, including:

| Computational Method | Application for 2-Chloro-6-(4-fluorophenyl)pyrazine |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting spectroscopic properties, and understanding electronic structure. |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and interactions with biological macromolecules or materials. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity or other properties of derivatives based on their structural features. |

| Virtual Screening | Identifying potential biological targets or applications by docking the compound into the binding sites of various proteins. tandfonline.com |

These computational studies will guide experimental efforts, saving time and resources by prioritizing the synthesis of compounds with the most promising predicted properties. For instance, molecular docking studies can be used to evaluate the potential of derivatives as inhibitors for specific biological targets. nih.gov

Integration with Machine Learning for Accelerated Discovery in Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical discovery. For 2-Chloro-6-(4-fluorophenyl)pyrazine, ML algorithms can be trained on existing chemical data to accelerate the design and optimization of new derivatives with desired properties.

Future research directions in this area include:

Generative Models: Employing deep learning models to generate novel molecular structures based on the 2-Chloro-6-(4-fluorophenyl)pyrazine scaffold, exploring a vast chemical space for potential drug candidates or materials. tandfonline.comtandfonline.com

Predictive Modeling: Using ML to build accurate models that can predict various properties such as solubility, toxicity, and biological activity, thus enabling rapid screening of virtual libraries. tandfonline.com

Reaction Prediction: Developing ML tools to predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes.

By leveraging the power of machine learning, researchers can significantly shorten the discovery and development cycle for new applications of 2-Chloro-6-(4-fluorophenyl)pyrazine and its analogs.

Expanded Applications in Emerging Fields of Materials Science and Catalysis

While pyrazine derivatives have been extensively studied in medicinal chemistry, their potential applications in materials science and catalysis remain relatively unexplored. The unique electronic and structural properties of 2-Chloro-6-(4-fluorophenyl)pyrazine make it an attractive candidate for the development of novel functional materials and catalysts.

Potential future applications include:

Organic Electronics: The pyrazine core can act as an electron-deficient unit, making its derivatives suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring can coordinate with metal ions to form extended structures with potential applications in gas storage, separation, and catalysis.

Catalysis: Pyrazine derivatives can serve as ligands for transition metal catalysts, enabling new catalytic transformations with enhanced activity and selectivity.

Future research in these areas will involve the synthesis and characterization of new materials and catalysts based on the 2-Chloro-6-(4-fluorophenyl)pyrazine scaffold, opening up new avenues for this versatile compound beyond its traditional applications. The development of coordination compounds based on pyrazine derivatives has shown promise in biological studies and could be extended to materials applications. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Chloro-6-(4-fluorophenyl)pyrazine, and how can its purity be validated?

- Methodology : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) between 2,6-dichloropyrazine and 4-fluorophenylboronic acid under palladium catalysis. Purify via column chromatography and confirm structure using and NMR (referencing coupling constants and fluorine splitting patterns). Mass spectrometry (HRMS) and elemental analysis further validate purity .

- Analytical Note : For halogenated pyrazines, NMR is critical to confirm fluorophenyl substitution .

Q. Which spectroscopic techniques are optimal for characterizing the electronic properties of 2-Chloro-6-(4-fluorophenyl)pyrazine?

- Methodology : UV-Vis spectroscopy to assess transitions influenced by electron-withdrawing Cl/F substituents. Compare with computational predictions (TD-DFT) to validate absorption bands. IR spectroscopy identifies C-Cl (700–800 cm) and C-F (1100–1250 cm) stretches .

Q. How can researchers screen for potential biological activity of this compound in CNS disorders?

- Methodology : Conduct radioligand binding assays against serotonin (5-HT), dopamine, or cannabinoid receptors (CB1/CB2) due to structural analogs showing affinity for these targets. Use HEK-293 cells transfected with human receptors and measure IC values via competitive binding .

Advanced Research Questions

Q. What computational strategies model the excited-state dynamics of 2-Chloro-6-(4-fluorophenyl)pyrazine?

- Methodology : Employ the multiconfiguration time-dependent Hartree (MCTDH) method with a 24-mode Hamiltonian to simulate nonadiabatic transitions between S and S states. Include vibronic coupling effects to replicate experimental absorption spectra and predict photophysical behavior .

- Validation : Compare simulated spectra with experimental UV-Vis data to refine force fields .

Q. How do crystallographic challenges in halogenated pyrazines affect structure determination, and how can SHELX software address them?

- Challenges : Low solubility and crystal twinning due to bulky fluorophenyl groups. Use vapor diffusion with mixed solvents (DCM/hexane) for crystallization.

- Software Application : SHELXL for refining disordered Cl/F atoms via anisotropic displacement parameters. SHELXD resolves phase problems in low-symmetry space groups .

Q. What in vitro/in vivo approaches assess metabolic stability and toxicity of this compound?

- In Vitro : Incubate with liver microsomes (human/rat) to measure half-life () and identify metabolites via LC-MS. Ames test (TA98/TA100 strains) screens for mutagenicity.

- In Vivo : Acute toxicity studies in rodents (OECD 423) to determine LD. Monitor neurobehavioral effects given structural similarity to CNS-active analogs .

Q. How can SAR studies optimize bioactivity by modifying substituents on the pyrazine core?

- Strategy : Synthesize derivatives with varied substituents (e.g., replacing Cl with Br, modifying fluorophenyl para/meta positions). Test in functional assays (e.g., cAMP inhibition for GPCR targets) and correlate with steric/electronic parameters (Hammett constants). QSAR models predict affinity trends .

Q. What mechanistic insights explain the role of 2-Chloro-6-(4-fluorophenyl)pyrazine in modulating olfactory receptor signaling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.